molecular formula C11H9ClN2S B1608141 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine CAS No. 434941-55-6

4-(4-Chlorophenyl)-2-(methylthio)pyrimidine

Cat. No. B1608141
CAS RN: 434941-55-6
M. Wt: 236.72 g/mol
InChI Key: GOXDPARPMAHJSL-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is a chemical compound with the CAS Number: 434941-55-6 . It has a molecular weight of 236.72 . The IUPAC name for this compound is 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, has been studied extensively . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI code for “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-7-6-10 (14-11)8-2-4-9 (12)5-3-8/h2-7H,1H3 . This code provides a specific description of the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” are not mentioned in the search results, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Physical And Chemical Properties Analysis

“4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is a white to yellow powder or crystals .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in synthesizing a variety of heterocyclic compounds. Shibuya (1984) explored the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes to produce heterocycles like 4-mercaptopyrimidines and their subsequent transformation into aminothio compounds (Shibuya, 1984). Zhou et al. (2019) established a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an important intermediate for small molecule anticancer drugs, showcasing the compound's role in drug synthesis pathways (Zhou et al., 2019).

Structural Characterization

Several studies focus on the structural characterization of compounds derived from 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. For instance, the crystal structure of related pyridopyrimidinone compounds has been determined, highlighting the planarity of ring atoms and the presence of intramolecular hydrogen bonds, which are crucial for understanding the chemical behavior and reactivity of these compounds (Ren et al., 2011).

Antimicrobial Properties

The antimicrobial evaluation of new pyrimidines derived from 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine has been a significant area of research. Abdelghani et al. (2017) synthesized dihydropyrimido[1,2-a]pyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Abdelghani et al., 2017).

Optical and Electronic Properties

The exploration of optical and electronic properties of thiopyrimidine derivatives, including those related to 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, has been conducted. Hussain et al. (2020) investigated the linear and nonlinear optical properties of phenyl pyrimidine derivatives, providing insights into their applications in medicine and nonlinear optics fields (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of pyrimidine derivatives, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P338, P351 .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests promising future directions for the development and application of these compounds.

properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXDPARPMAHJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384879
Record name 4-(4-chlorophenyl)-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(methylthio)pyrimidine

CAS RN

434941-55-6
Record name 4-(4-chlorophenyl)-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4-Chlorophenyl)pyrimidine-2-thiol (1.2 g, 5.39 mmol) was taken in 10 ml of an aqueous potassium hydroxide (0.453 g, 5.39 mmol) solution. Iodomethane (503 μl, 5.39 mmol) was added at ambient temperature and the reaction mixture was allowed to stir for 30 minutes. The resulting white solid was collected via filtration and washed with minimal water and hexanes to provide the title compound: EI-MS (m/z) 237 [M+1]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
503 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-(methylthio)pyrimidine (3 g, 18.7 mmol), 4-chloro-phenylboronic acid (3.5 g, 22.3 mmol), tetrakis(triphenylphosphine)palladium (0) (0.43 g, 0.37 mmol), sodium carbonate (5.15 g, 48.5 mmol) in 1,2-dimethoxyethane (140 mL) and water (70 mL) was heated at 90° C. for 20 h under nitrogen. The cooled reaction mixture was concentrated In vacuo, diluted with water (50 mL), extracted with CH2Cl2 (2×100 ml), dried (Na2SO4) and the solvent removed in vacuo. Purification by Biotage™ chromatography (silica, 90 g) eluting with 10:1 to 2:1 cyclohexane:EtOAc afforded the title compound as a white solid (3.98 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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